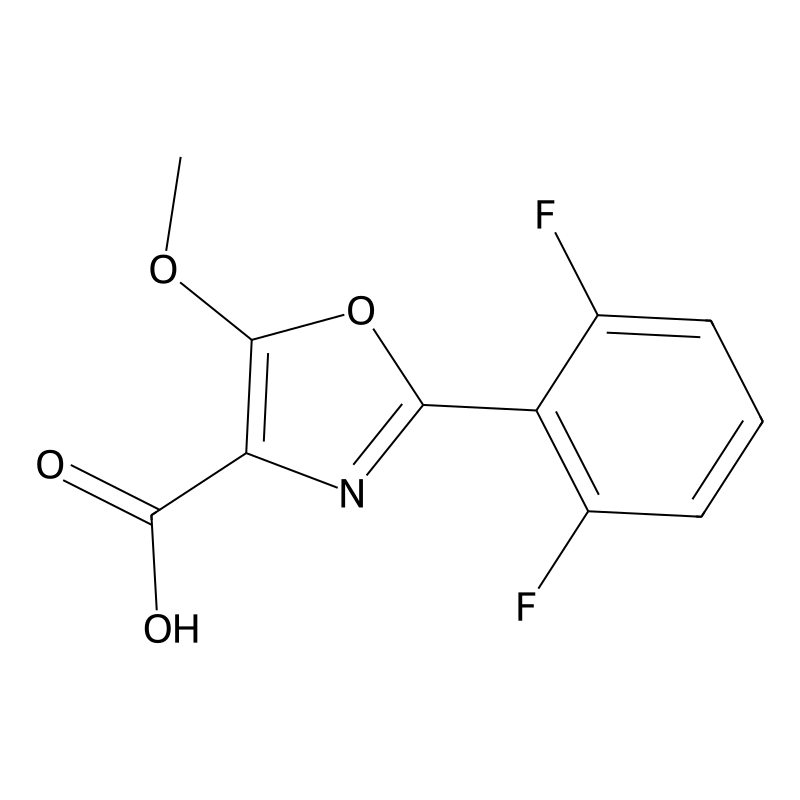

2-(2,6-Difluorophenyl)-5-methoxy-1,3-oxazole-4-carboxylic acid

Catalog No.

S6600579

CAS No.

1357624-98-6

M.F

C11H7F2NO4

M. Wt

255.17 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

1357624-98-6

Product Name

2-(2,6-Difluorophenyl)-5-methoxy-1,3-oxazole-4-carboxylic acid

IUPAC Name

2-(2,6-difluorophenyl)-5-methoxy-1,3-oxazole-4-carboxylic acid

Molecular Formula

C11H7F2NO4

Molecular Weight

255.17 g/mol

InChI

InChI=1S/C11H7F2NO4/c1-17-11-8(10(15)16)14-9(18-11)7-5(12)3-2-4-6(7)13/h2-4H,1H3,(H,15,16)

InChI Key

KIWVZHFEXMNFRH-UHFFFAOYSA-N

SMILES

COC1=C(N=C(O1)C2=C(C=CC=C2F)F)C(=O)O

Canonical SMILES

COC1=C(N=C(O1)C2=C(C=CC=C2F)F)C(=O)O

2-(2,6-Difluorophenyl)-5-methoxy-1,3-oxazole-4-carboxylic acid (DMOC) is a synthetic compound that has recently gained attention in the scientific community due to its potential utility in various fields of research and industry. This paper aims to provide a comprehensive overview of DMOC, highlighting its definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.

DMOC is an organic compound with the chemical formula C11H7F2NO4. It is a white to light yellow crystalline powder with a molecular weight of 261.17 g/mol. DMOC was first synthesized and characterized by a team of chemists at Merck in 2003. Since then, it has become a widely studied compound with applications ranging from medicinal chemistry to material science.

DMOC is a slightly soluble compound in water, but it is highly soluble in organic solvents such as acetone, ethanol, and methanol. It has a melting point of 206-207 ℃ and a boiling point of 525.5 ℃ at 760 mmHg. DMOC is stable under normal conditions and shows no signs of decomposition or degradation. Its infrared spectrum displays characteristic absorption peaks at 3415, 1717, 1628, and 1277 cm−1, indicating the presence of various functional groups such as hydroxyl, carboxyl, and oxazole.

DMOC can be synthesized by the reaction of 2,6-difluoroaniline with ethyl 2-aminoacrylate in the presence of a reducing agent such as palladium on carbon or Raney nickel. The resulting compound is then subjected to a cyclization reaction using a mixture of acetic anhydride and acetic acid. The final product, DMOC, is obtained by the hydrolysis of the cyclized intermediate using a strong base such as sodium hydroxide or potassium hydroxide.

DMOC can be characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. NMR spectroscopy provides valuable information about the structure and bonding of molecules, while MS allows the determination of the molecular weight of the compound. X-ray crystallography is used to determine the crystal structure of DMOC and its related compounds.

DMOC can be characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. NMR spectroscopy provides valuable information about the structure and bonding of molecules, while MS allows the determination of the molecular weight of the compound. X-ray crystallography is used to determine the crystal structure of DMOC and its related compounds.

Several analytical methods have been developed for the detection and quantification of DMOC in various matrices. These include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and solid-phase microextraction (SPME). These methods are used to determine the purity and concentration of DMOC in biological fluids, environmental samples, and pharmaceutical formulations.

DMOC has shown promising biological properties, including antibacterial, antifungal, and anti-inflammatory activities. It has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, and the fungal strain Candida albicans. Additionally, DMOC has been shown to reduce inflammation in animal models of inflammatory bowel disease and arthritis.

The toxicity and safety of DMOC have been extensively studied in animal models. Acute toxicity studies have shown that the LD50 value of DMOC is greater than 2000 mg/kg in rats and mice, indicating that it has low acute toxicity. Nevertheless, chronic toxicity studies are necessary to determine the long-term safety of DMOC.

DMOC has several applications in scientific experiments, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, DMOC has been used as a scaffold for the development of novel antibacterial and anti-inflammatory agents. In material science, DMOC has been used to synthesize metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In environmental science, DMOC has been used as a marker for the detection of wastewater contamination in surface water and soil samples.

The current state of research on DMOC is focused on its potential utility as a therapeutic agent and on the development of novel synthetic strategies for its production. Several studies have demonstrated the antibacterial and anti-inflammatory activities of DMOC and its related compounds, suggesting that it may have potential as a therapeutic agent for the treatment of infections and inflammatory diseases.

DMOC has the potential to impact various fields of research and industry, including pharmaceuticals, materials science, and environmental science. In the pharmaceutical industry, DMOC may serve as a starting point for the development of novel antibacterial and anti-inflammatory agents. In materials science, DMOC may be used as a building block for the synthesis of MOFs with applications in gas storage and separation. In environmental science, DMOC may be used as a marker for the detection of wastewater contamination in surface water and soil samples.

While DMOC shows promise in various fields of research and industry, there are several limitations that need to be addressed. One limitation is the low solubility of DMOC in water, which may limit its utility in aqueous environments. Additionally, the low stability of DMOC under acidic conditions may limit its application in certain chemical reactions. Future research directions may include the development of more efficient synthetic methods for the production of DMOC and its related compounds, as well as the development of novel analytical methods for the detection and quantification of DMOC in complex matrices. Moreover, the biological properties of DMOC need to be further elucidated to determine its full therapeutic potential.

XLogP3

2.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

255.03431403 g/mol

Monoisotopic Mass

255.03431403 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds